molecular formula C20H26N2O3 B2648249 N-[(2-methoxyadamantan-2-yl)methyl]-N'-phenylethanediamide CAS No. 1797888-38-0

N-[(2-methoxyadamantan-2-yl)methyl]-N'-phenylethanediamide

Cat. No.: B2648249
CAS No.: 1797888-38-0
M. Wt: 342.439
InChI Key: OIHKYXFQPJPOMO-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon known for its stability and rigidity, and a phenylethanediamide moiety, which contributes to its chemical reactivity and biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s.

    Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the reaction of 1,3-dimethyladamantane with formaldehyde, followed by the addition of benzylamine. The resulting intermediate is then reacted with methoxybenzoyl chloride to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide involves its interaction with specific molecular targets. For instance, it has been shown to antagonize NMDA (N-methyl-D-aspartate) receptors in the brain, which helps reduce the abnormal activity of glutamate, a neurotransmitter involved in neuronal damage and death

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-25-20(15-8-13-7-14(10-15)11-16(20)9-13)12-21-18(23)19(24)22-17-5-3-2-4-6-17/h2-6,13-16H,7-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHKYXFQPJPOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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